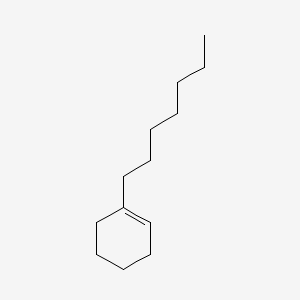
1-Heptylcyclohexene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Heptylcyclohexene is an organic compound with the molecular formula C₁₃H₂₄ and a molecular weight of 180.3297 g/mol . It is also known by other names such as Cyclohexene, 1-heptyl- and 1-Heptyl-1-cyclohexene . This compound is characterized by a cyclohexene ring substituted with a heptyl group, making it a member of the cycloalkenes family.
Preparation Methods
The synthesis of 1-Heptylcyclohexene can be achieved through various synthetic routes. One common method involves the alkylation of cyclohexene with heptyl halides under the presence of a strong base . The reaction typically requires an inert atmosphere and elevated temperatures to proceed efficiently. Industrial production methods may involve catalytic hydrogenation of heptyl-substituted cyclohexadienes or other related intermediates .
Chemical Reactions Analysis
1-Heptylcyclohexene undergoes several types of chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the cyclohexene ring, especially under acidic conditions.
Common reagents and conditions used in these reactions include strong oxidizing agents , hydrogen gas with metal catalysts , and acidic or basic environments . The major products formed from these reactions are typically heptyl-substituted cyclohexanones, cyclohexanols, and cyclohexanes .
Scientific Research Applications
1-Heptylcyclohexene has various applications in scientific research:
Mechanism of Action
The mechanism by which 1-Heptylcyclohexene exerts its effects depends on the specific reaction or application. In oxidation reactions, the compound undergoes electron transfer processes leading to the formation of oxidized products . In biological systems, its derivatives may interact with cellular enzymes and receptors , modulating various biochemical pathways .
Comparison with Similar Compounds
1-Heptylcyclohexene can be compared with other similar compounds such as heptylcyclohexane and cyclohexylheptane . While these compounds share structural similarities, this compound is unique due to the presence of a double bond in the cyclohexene ring, which imparts different chemical reactivity and physical properties .
Similar Compounds
Heptylcyclohexane: Lacks the double bond present in this compound, resulting in different reactivity and applications.
Cyclohexylheptane: Another isomer with distinct properties and uses.
Properties
CAS No. |
15232-86-7 |
|---|---|
Molecular Formula |
C13H24 |
Molecular Weight |
180.33 g/mol |
IUPAC Name |
1-heptylcyclohexene |
InChI |
InChI=1S/C13H24/c1-2-3-4-5-7-10-13-11-8-6-9-12-13/h11H,2-10,12H2,1H3 |
InChI Key |
XDUFGMTUKHRHSO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















